molecular formula C7H8BrN3 B13016831 8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

Cat. No.: B13016831
M. Wt: 214.06 g/mol
InChI Key: FBNWQWMUKRUVTD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the bromination of tetrahydropyridopyrazine derivatives. One common method includes the reaction of pyridopyrazine with bromine in the presence of a suitable solvent and catalyst . The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize yield. The use of automated systems can help in monitoring and controlling the reaction parameters, ensuring high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridopyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity and binding affinity to biological targets. The compound can modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Uniqueness: 8-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H8BrN3

Molecular Weight

214.06 g/mol

IUPAC Name

8-bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H8BrN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-2,9H,3-4H2,(H,10,11)

InChI Key

FBNWQWMUKRUVTD-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=NC=CC(=C2N1)Br

Origin of Product

United States

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